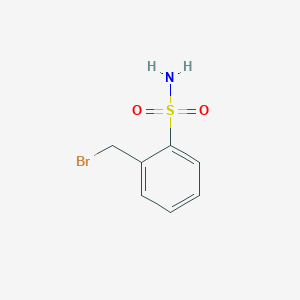

2-(Bromomethyl)benzenesulfonamide

Descripción

A Versatile Synthetic Building Block

The strategic importance of 2-(bromomethyl)benzenesulfonamide in chemical synthesis stems from its bifunctional nature. The presence of the electrophilic bromomethyl group allows for a variety of nucleophilic substitution reactions, while the sulfonamide group can participate in a range of chemical transformations or act as a directing group. This dual reactivity makes it an ideal starting material or intermediate for the construction of more complex molecular frameworks. musechem.com

The compound's utility is demonstrated in its application as a precursor to a wide array of derivatives. For instance, the bromomethyl group is an excellent leaving group, readily displaced by various nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Foundational Role in Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound serves as a cornerstone for the construction of heterocyclic compounds, particularly sultams. Sultams, which are cyclic sulfonamides, are an important class of compounds with diverse biological activities. The intramolecular cyclization of derivatives of this compound is a common and efficient strategy for the synthesis of these valuable scaffolds. organic-chemistry.orgresearchgate.net

Furthermore, the sulfonamide moiety can act as a protecting group for amines. organic-chemistry.org By temporarily masking the reactivity of an amine group, other chemical transformations can be selectively performed on other parts of the molecule. The protecting group can then be removed under specific conditions, revealing the original amine functionality. This strategic use of this compound derivatives is crucial in multi-step syntheses of complex natural products and pharmaceuticals.

The table below summarizes key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| CAS Number | 153974-13-1 |

Propiedades

IUPAC Name |

2-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDFJDMGZGXKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl Benzenesulfonamide and Its Direct Analogues

Established Synthetic Pathways to 2-(Bromomethyl)benzenesulfonamide

The direct synthesis of this compound typically involves the radical bromination of 2-methylbenzenesulfonamide. This approach is favored for its straightforward nature and accessibility of starting materials.

Precursor Compounds and Reactant Selection

The primary precursor for the direct synthesis of this compound is 2-methylbenzenesulfonamide . nist.gov This compound, also known as o-toluenesulfonamide, provides the necessary benzenesulfonamide (B165840) scaffold with a methyl group at the ortho position, which is susceptible to bromination. nist.gov

The key reactant for the bromination of the benzylic position is N-Bromosuccinimide (NBS) . wikipedia.orgmasterorganicchemistry.com NBS is a convenient and effective source of bromine radicals, particularly for allylic and benzylic brominations. wikipedia.orgmasterorganicchemistry.com Its use is preferred over molecular bromine (Br₂) in many cases because it provides a low, steady concentration of bromine, which helps to avoid competing reactions such as electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com

To initiate the radical chain reaction, a radical initiator is typically employed. Common initiators for this purpose include azobisisobutyronitrile (AIBN) and benzoyl peroxide. wikipedia.orgresearchgate.net These initiators decompose upon heating or irradiation to generate radicals that start the bromination process. wikipedia.org

Reaction Conditions and Parameter Optimization for Bromomethylation

The Wohl-Ziegler reaction provides standard conditions for benzylic bromination using NBS. wikipedia.orgwikipedia.org This typically involves refluxing a solution of the substrate and NBS in an anhydrous solvent with a radical initiator. wikipedia.org

Solvent Selection: Carbon tetrachloride (CCl₄) has traditionally been a common solvent for Wohl-Ziegler brominations due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents such as 1,2-dichlorobenzene (B45396) have been investigated and found to be superior in some cases, offering improved reaction times and yields. researchgate.net

Initiator and Reactant Ratios: The stoichiometry of NBS and the amount of radical initiator are critical parameters. Studies on the benzylic bromination of similar substrates have shown that varying the equivalents of NBS and the initiator, such as AIBN, can significantly impact the reaction's efficiency. researchgate.net

Temperature and Reaction Time: The reaction is typically carried out at the boiling point of the chosen solvent to ensure thermal decomposition of the radical initiator and propagation of the radical chain reaction. wikipedia.org Reaction times can vary, and in some optimized procedures, have been reduced from 12 hours to 8 hours. researchgate.net

Below is a table summarizing typical reactants for the bromomethylation of a tolyl group.

| Role | Compound | Function |

| Substrate | 2-Methylbenzenesulfonamide | Provides the tolyl group for bromination. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Source of bromine radicals. |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride or 1,2-Dichlorobenzene | Provides the reaction medium. |

Methodologies for Product Isolation and Purification

Following the completion of the reaction, which can be monitored by observing the conversion of the denser NBS to the less dense succinimide (B58015) that floats, a series of workup and purification steps are necessary. wikipedia.org

Initial Workup: The reaction mixture is typically cooled, and the solid succinimide is removed by filtration. The filtrate, containing the desired product and any unreacted starting materials or byproducts, is then subjected to further purification.

Extraction and Washing: The organic layer is often washed with a sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by washing with water and brine. cecri.res.in The organic phase is then dried over an anhydrous salt like sodium sulfate. cecri.res.in

Purification Techniques:

Recrystallization: This is a common method for purifying solid organic compounds. Impure NBS, for instance, can be purified by recrystallization from hot water. wikipedia.org

Chromatography: Silica gel chromatography is a powerful technique for separating the desired product from impurities. nsf.gov The choice of eluent (solvent system) is crucial for achieving good separation. nih.gov For instance, a mixture of petroleum ether and ethyl acetate (B1210297) has been used to purify similar sulfonamide derivatives. nih.gov

Indirect Synthesis and Bromomethylation Strategies for Benzenesulfonamide Scaffolds

Indirect methods provide alternative routes to this compound and its analogues, often involving the synthesis of a bromomethylated intermediate that is subsequently converted to the final product.

Generation of Bromomethylated Benzenesulfonyl Chloride Precursors

A key indirect strategy involves the synthesis of 2-(bromomethyl)benzenesulfonyl chloride . google.com This intermediate can then be reacted with ammonia (B1221849) or an amine to furnish the corresponding sulfonamide.

The synthesis of substituted benzenesulfonyl chlorides can be achieved from the corresponding anilines. google.comgoogle.com For example, a substituted aniline (B41778) can undergo diazotization followed by a sulfonyl chlorination reaction to yield the desired benzenesulfonyl chloride. google.comgoogle.com A patent describes a process where substituted anilines, including those with bromomethyl groups, are converted to their diazonium salts and then reacted to form the sulfonyl chloride. google.com

The following table outlines a general two-step process for creating substituted benzenesulfonyl chlorides from anilines. google.com

| Step | Process | Key Reagents | Temperature |

| 1 | Diazotization | Substituted Aniline, Hydrochloric Acid, Sodium Nitrite, Sodium Fluoborate | Below 0°C |

| 2 | Sulfonyl Chlorination | Diazonium Salt, Thionyl Chloride, Cuprous Chloride | 0-5°C |

Post-Bromination of Substituted Benzenesulfonamides

Another indirect approach involves the bromination of an already-formed benzenesulfonamide scaffold that does not initially contain the bromomethyl group. This strategy is less common for the direct synthesis of this compound itself but is relevant in the broader context of synthesizing substituted benzenesulfonamides.

Electrophilic aromatic bromination of activated aromatic systems is a well-established reaction. libretexts.orgwku.edulibretexts.org However, this method typically introduces bromine directly onto the aromatic ring rather than the methyl group. For benzylic bromination to occur on a pre-formed sulfonamide, the conditions would need to favor radical substitution at the methyl group over electrophilic substitution on the ring. This would again point towards the use of NBS and a radical initiator, similar to the direct pathway. wikipedia.org The presence of the sulfonamide group, which is deactivating, would further disfavor electrophilic aromatic substitution.

Research has also explored the bromination of aromatic compounds under various conditions, including electrochemical methods and the use of hydrogen peroxide with a brominating agent. cecri.res.ingoogle.comnih.gov These methods can offer alternative ways to introduce bromine onto an aromatic system, although their specific application to the benzylic position of a toluenesulfonamide would require specific adaptation and optimization.

Selective Bromination Techniques for Ortho-Methylbenzenesulfonamide Derivatives

The synthesis of this compound from its precursor, 2-methylbenzenesulfonamide, hinges on the selective bromination of the benzylic methyl group. The primary challenge lies in achieving high selectivity for mono-bromination at the methyl group without initiating electrophilic substitution on the aromatic ring or causing over-bromination to yield a dibromomethyl product. The method of choice for this transformation is the Wohl-Ziegler reaction, a free-radical chain reaction that employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgthermofisher.com

The Wohl-Ziegler reaction is particularly well-suited for this purpose due to the high selectivity of bromine radicals for benzylic hydrogens. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is the driving force behind this selectivity. chemistrysteps.compearson.com The reaction proceeds via a radical chain mechanism, typically initiated by light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). wikipedia.orgsci-hub.se

A key advantage of using NBS is that it maintains a low, steady concentration of molecular bromine (Br₂) throughout the reaction. organic-chemistry.orgyoutube.comscientificupdate.com This is crucial because high concentrations of Br₂ could lead to competing electrophilic bromination on the electron-rich aromatic ring, although the sulfonamide group is deactivating, which mitigates this risk. The low Br₂ concentration effectively suppresses this side reaction, favoring the desired radical substitution pathway. youtube.comchadsprep.com

The mechanism involves three main stages:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with a trace amount of HBr to generate a bromine radical (Br•). Alternatively, UV light can initiate the homolytic cleavage of the N-Br bond in NBS or a Br-Br bond. chemistrysteps.comyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbenzenesulfonamide to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the product, this compound, and a new bromine radical, which continues the chain reaction. chemistrysteps.comorganic-chemistry.org

Termination: The reaction concludes when radicals combine with each other.

Controlling the reaction conditions is critical to prevent the formation of the di-brominated byproduct, 2-(dibromomethyl)benzenesulfonamide. This is typically managed by using a stoichiometric amount of NBS relative to the starting material. scientificupdate.com The choice of solvent is also important; while carbon tetrachloride (CCl₄) has been traditionally used and gives good yields, its toxicity and environmental impact have led to the adoption of alternative solvents like acetonitrile, or greener approaches using water. wikipedia.orgorganic-chemistry.orgresearchgate.net

The research findings for the benzylic bromination of substrates structurally similar to 2-methylbenzenesulfonamide are summarized in the table below. These examples demonstrate the typical conditions and efficacy of NBS-mediated bromination for toluene (B28343) derivatives bearing electron-withdrawing groups.

| Substrate | Brominating Agent/Initiator | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Toluic acid | NBS / Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 1 hr | α-Bromo-p-toluic acid | Crude product used directly | sci-hub.se |

| Toluene | NBS / Light (40 W) | Water | Room Temperature, 2 hr | Benzyl bromide | 82% | researchgate.net |

| p-Nitrotoluene | NBS / Light (40 W) | Water | Room Temperature, 2 hr | p-Nitrobenzyl bromide | 85% | researchgate.net |

| General Hydrocarbons | NBS / Radical Initiator | Carbon Tetrachloride | Heated to boiling | Allylic/Benzylic Bromide | Good yields reported | wikipedia.org |

Elucidation of Reactivity and Mechanistic Pathways of 2 Bromomethyl Benzenesulfonamide

Nucleophilic Substitution Reactions at the Bromomethyl Moiety (SN1 and SN2 Considerations)

The benzylic bromide structure of 2-(bromomethyl)benzenesulfonamide makes it susceptible to nucleophilic substitution reactions. The reaction mechanism, whether S(_N)1 or S(_N)2, is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. libretexts.orglibretexts.org The primary carbon bearing the bromine atom generally favors an S(_N)2 pathway, which involves a backside attack by the nucleophile in a concerted mechanism. chemicalnote.commasterorganicchemistry.com However, the benzylic position can stabilize a carbocation, making an S(_N)1 pathway, which proceeds through a carbocation intermediate, also plausible under certain conditions, such as with weak nucleophiles and in polar protic solvents. libretexts.orglibretexts.org

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

This compound readily reacts with various nitrogen-containing nucleophiles. For instance, its reaction with amines, such as dimethylamine (B145610) or diethylamine, proceeds via nucleophilic substitution to yield the corresponding N-substituted products. rsc.org The steric bulk of the amine can significantly affect the reaction rate, with less hindered amines reacting faster, which is characteristic of an S(_N)2 mechanism. rsc.org

Another important reaction is the substitution with sodium azide (B81097) to form 2-(azidomethyl)benzenesulfonamide. This azide derivative can then participate in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize more complex heterocyclic structures like 1,2,3-triazoles. nih.gov One-pot procedures that combine the initial nucleophilic substitution with a subsequent cycloaddition have been developed to avoid the isolation of potentially hazardous azide intermediates. nih.gov

The reaction of 2-azidobenzenesulfonamide, a related compound, with alkyl halides can lead to N-alkylation products. acs.org This highlights the nucleophilic character of the sulfonamide nitrogen under certain conditions.

Reactions with Oxygen, Sulfur, and Selenium-Containing Nucleophiles

The bromomethyl group of this compound is also reactive towards oxygen, sulfur, and selenium nucleophiles.

Oxygen Nucleophiles: While specific examples with this compound are not extensively detailed in the provided results, the general reactivity pattern suggests that it would react with oxygen nucleophiles like alkoxides or phenoxides. For instance, hydroxylamine (B1172632) has been shown to act as an oxygen nucleophile in reactions with benzothiazole-2-sulfonamides, resulting in the substitution of the sulfonamide group. rsc.org

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiolates, are highly effective in S(_N)2 reactions due to their high nucleophilicity. libretexts.orgmsu.edu They readily displace the bromide in benzylic bromides to form thioethers. youtube.com For example, the reaction with sodium methane (B114726) thiolate would yield the corresponding methyl thioether. youtube.com The use of thiourea (B124793) provides a method to form thiols by subsequent hydrolysis of the initially formed isothiouronium salt. youtube.com

Selenium Nucleophiles: Organoselenium compounds exhibit significant nucleophilicity. mdpi.com Selenols are more acidic and their conjugate bases, selenolates, are more nucleophilic than the corresponding thiols and thiolates. d-nb.info Reactions involving selenium nucleophiles with alkyl halides are efficient. The selenium atom in selenenyl sulfides is a good electrophilic center, and these compounds can undergo nucleophilic substitution. d-nb.inforesearchgate.net The anchimeric assistance from a selenium atom can significantly enhance the rate of nucleophilic substitution reactions. mdpi.commdpi.com

Stereo- and Regioselectivity in Nucleophilic Displacements

In nucleophilic substitution reactions, stereoselectivity becomes important if the reaction occurs at a chiral center. For primary halides like this compound, which are achiral, this aspect is not directly applicable. However, in related systems, it has been shown that S(_N)2 reactions proceed with inversion of configuration. chemicalnote.com For reactions that might proceed through a planar carbocation intermediate (S(_N)1), a racemic mixture of products would be expected. chemicalnote.com

Regioselectivity concerns which atom in a molecule is attacked by the nucleophile. In reactions of substituted benzenesulfonamides, competition between attack at the sulfonyl sulfur (S-O bond fission) and the carbon of the leaving group (C-O bond fission) can occur. nih.gov The regioselectivity is influenced by the basicity of the amine nucleophile and the electronic effects of the substituents on the benzene (B151609) ring. nih.gov For this compound, the high reactivity of the benzylic bromide makes nucleophilic attack at the bromomethyl carbon the overwhelmingly favored pathway.

Carbon-Carbon Bond Forming Reactions Involving the Bromomethyl Group

The bromomethyl group of this compound is a key handle for constructing new carbon-carbon bonds.

Organometallic Coupling Reactions (e.g., Grignard Reaction, Hiyama Cross-Coupling)

Grignard Reaction: this compound can be converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. libretexts.orgyoutube.com The resulting organomagnesium compound would feature a nucleophilic carbon atom that can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.orgyoutube.com A common side reaction in the formation of Grignard reagents from aryl halides is the formation of a biphenyl-type dimer. libretexts.org

Hiyama Cross-Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org This reaction requires activation of the organosilane, typically with a fluoride (B91410) source or a base. organic-chemistry.orgnih.gov this compound, as an organic halide, could potentially participate in Hiyama coupling reactions with various organosilanes to form a new carbon-carbon bond at the benzylic position. organic-chemistry.orgumn.edu

Alkylation Reactions

The electrophilic nature of the carbon atom in the bromomethyl group makes this compound an excellent alkylating agent. It can be used to alkylate a variety of nucleophiles, including carbanions derived from active methylene (B1212753) compounds, enolates, and other carbon nucleophiles. nih.govrsc.org For example, the alkylation of ketone or carboxylate enolates with a bromomethyl sulfide (B99878), followed by an elimination step, can be used to synthesize α-methylene ketones and carboxylic acids. rsc.org Annulative allylic alkylation reactions represent a powerful method for the synthesis of cyclic compounds. nih.gov

Intramolecular Cyclization Reactions and Rearrangements

The proximate reactive centers in this compound make it an ideal substrate for studying intramolecular cyclization reactions. These transformations are crucial for the synthesis of fused heterocyclic systems, particularly sultams, which are of significant interest in medicinal chemistry.

Wagner–Meerwein Type Rearrangements in Bromomethyl-Containing Systems

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. mdpi.comwikipedia.orglscollege.ac.in These rearrangements are typically driven by the formation of a more stable carbocation intermediate. While direct Wagner-Meerwein rearrangements within the this compound molecule itself are not commonly reported, analogous systems demonstrate the propensity for such skeletal reorganizations in the presence of suitable substrates.

A notable example involves the reaction of benzenesulfonamide (B165840) with camphene (B42988) in the presence of N-bromosuccinimide (NBS) in acetonitrile. This reaction yields a bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. mdpi.comresearchgate.net The proposed mechanism for this transformation includes a critical Wagner-Meerwein rearrangement step. mdpi.comresearchgate.netresearchgate.net

The reaction is initiated by the electrophilic attack of a bromine cation (generated from NBS) on the double bond of camphene. This is followed by a Wagner-Meerwein rearrangement of the resulting carbocation, which then undergoes nucleophilic attack by the sulfonamide nitrogen to form the final product. mdpi.com This reaction highlights how the principles of Wagner-Meerwein rearrangements can be applied to reactions involving benzenesulfonamide derivatives to create complex molecular architectures.

Table 1: Products from the reaction of benzenesulfonamide and camphene with NBS

| Product Name | Yield | Reference |

| N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | Good | mdpi.comresearchgate.net |

| 3-(Bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane | Minor | mdpi.comresearchgate.net |

Bromoaminocyclization and Related Processes

Bromoaminocyclization is an intramolecular reaction where a molecule containing both a bromine atom and an amino group (or a derivative like a sulfonamide) cyclizes. In the case of this compound, the sulfonamide nitrogen can act as an intramolecular nucleophile, attacking the electrophilic carbon of the bromomethyl group. This process, a form of intramolecular nucleophilic substitution, leads to the formation of a five-membered sultam ring, specifically benzo[d]isothiazoline-1,1-dioxide, commonly known as saccharin (B28170), or its derivatives.

The reaction is typically facilitated by a base, which deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and promoting the intramolecular cyclization. The general mechanism involves the formation of a sulfonamide anion, which then displaces the bromide ion in an intramolecular SN2 reaction.

While direct studies detailing the bromoaminocyclization of the parent this compound are not extensively documented in the provided results, the synthesis of various sultams from related sulfonamides relies on this fundamental transformation. nih.govorganic-chemistry.org For instance, the intramolecular cyclization of N-substituted 2-(halomethyl)benzenesulfonamides is a key step in the synthesis of N-substituted saccharin derivatives.

Base-Induced Cyclizations

The intramolecular cyclization of this compound to form a sultam is most effectively achieved under basic conditions. The base plays a crucial role in deprotonating the sulfonamide nitrogen, thereby generating a more potent nucleophile. The choice of base and reaction conditions can influence the reaction rate and yield.

Common bases used for such cyclizations include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3). The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction.

The formation of the sultam ring through base-induced cyclization is a thermodynamically favorable process, driven by the formation of a stable five-membered heterocyclic ring. This method provides a straightforward and efficient route to the saccharin scaffold, a core structure in various biologically active compounds.

Other Significant Transformations

Beyond the fundamental intramolecular cyclization, this compound and its derivatives can undergo other significant transformations, often leading to a diverse range of sultam-based structures. For example, palladium-catalyzed reactions of 2-bromobenzenesulfonamides with terminal alkynes provide access to various substituted benzosultams. organic-chemistry.org

Furthermore, the reactivity of the resulting sultam ring can be exploited for further functionalization. For instance, saccharin derivatives can be synthesized with substitutions on the benzene ring, expanding the chemical space for drug discovery. researchgate.netresearchgate.net These transformations underscore the utility of this compound as a versatile building block in the synthesis of complex heterocyclic molecules.

Strategic Applications of 2 Bromomethyl Benzenesulfonamide in Complex Organic Synthesis

Construction of Diverse Benzenesulfonamide (B165840) Derivatives and Analogues

The structural backbone of 2-(Bromomethyl)benzenesulfonamide serves as an excellent scaffold for the synthesis of a multitude of benzenesulfonamide derivatives. The presence of the reactive bromomethyl group is key to introducing molecular diversity.

Introduction of Varied Functional Groups into Sulfonamide Structures

The electrophilic nature of the benzylic bromide in this compound allows for the straightforward introduction of a wide range of functional groups through nucleophilic substitution reactions. This facilitates the creation of a library of derivatives with tailored electronic and steric properties. For instance, reaction with various nucleophiles such as amines, alcohols, and thiols can replace the bromine atom, thereby appending new functionalities to the benzene (B151609) ring.

Research has demonstrated the synthesis of complex benzenesulfonamide analogues through coupling reactions. Copper-catalyzed cross-coupling reactions, for example, have been employed to link substituted phenyl groups to the sulfonamide framework, yielding highly functionalized molecules. The synthesis of aniline (B41778) analogues through such methods has led to the development of compounds with significant biological relevance. Furthermore, modifications can be made to the aromatic ring itself. Starting from substituted anilines, a Sandmeyer reaction can be performed to introduce the sulfonyl chloride group, which is then converted to the sulfonamide. This approach allows for the incorporation of substituents like chloro and trifluoromethyl groups, further expanding the diversity of accessible structures.

The following table summarizes examples of functional groups that can be introduced into benzenesulfonamide structures, often utilizing precursors that can be conceptually derived from or are analogous to this compound's reactive nature.

| Starting Material Type | Reagent/Condition | Introduced Functional Group | Reference |

| Substituted Phenyl Bromide | Amine, Copper Catalyst | Amino-aryl group | |

| Substituted Aniline | Sandmeyer Reaction | Sulfonyl chloride (precursor to sulfonamide) | |

| 2-Nitro-phenylamine | Diazotization, Sulfonylation | Sulfonamide with nitro group | |

| Sulfonamide | Amine, Basic Conditions | Substituted aniline |

Synthesis of Sulfonamide-Containing Hybrid Molecules

The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. chemrxiv.org The synthesis of hybrid molecules that incorporate a benzenesulfonamide core linked to other biologically active scaffolds is a prominent strategy in drug discovery. chemrxiv.org These hybrid molecules can exhibit synergistic or novel biological activities.

The reactivity of this compound's constituent parts allows it to be a valuable building block in creating these complex hybrids. The bromomethyl handle can be used to tether the benzenesulfonamide unit to various other molecular fragments. For example, it can be reacted with a nucleophilic position on another heterocyclic or carbocyclic ring system.

Studies have reported the synthesis of pyrazolyl-benzenesulfonamide derivatives, which have shown dual anti-inflammatory and antimicrobial activities. organic-chemistry.org Similarly, benzenesulfonamide-bearing imidazole (B134444) derivatives have been synthesized and investigated for their potential as antimicrobial agents. nih.gov The general strategy often involves the reaction of a sulfonamide-containing fragment with a suitable partner to form the hybrid structure. organic-chemistry.orgnih.gov A review of recent advances highlights the design and synthesis of two-component sulfonamide hybrids containing moieties such as coumarin, indole, quinoline, and pyrazole, underscoring the broad scope of this approach. chemrxiv.org

Role in Heterocyclic Compound Synthesis

The dual functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The proximity of the electrophilic bromomethyl group and the nucleophilic sulfonamide nitrogen facilitates the formation of fused ring systems.

Access to Nitrogen-Containing Heterocycles (e.g., Aziridines, Azetidines, Pyrroles, Indoles)

While the direct synthesis of smaller rings like aziridines and azetidines from this compound is less common, analogous reactions highlight the principles involved. The synthesis of N-tosylaziridine, for instance, has been achieved from related ω-bromoalkylsulfonium triflates reacting with sodium tosylamide, demonstrating the feasibility of forming three-membered nitrogen heterocycles through intramolecular cyclization of a sulfonamide derivative. Current time information in Bangalore, IN.

The most prominent application of this compound in this context is the synthesis of fused nitrogen-containing heterocycles, specifically sultams. Sultams are cyclic sulfonamides and are important scaffolds in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. clockss.org Intramolecular cyclization of this compound, where the sulfonamide nitrogen attacks the benzylic carbon, leads to the formation of a five-membered sultam fused to the benzene ring, known as a benzisothiazoline-1,1-dioxide.

This intramolecular N-alkylation is a direct and efficient method for constructing this key heterocyclic system. Various synthetic methodologies have been developed for sultams, including intramolecular alkylation of sulfonamides bearing a leaving group, which is precisely the reaction that this compound is primed for. nih.gov

The table below outlines general approaches to nitrogen-containing heterocycles where precursors with similar reactivity to this compound are used.

| Heterocycle Type | General Synthetic Approach | Precursor Type | Reference |

| Aziridine | Intramolecular cyclization | ω-Bromoalkyldiphenylsulfonium triflate | Current time information in Bangalore, IN. |

| Fused Sultam (Benzisothiazoline-1,1-dioxide) | Intramolecular N-alkylation | 2-(Halomethyl)benzenesulfonamide | nih.gov |

| Pyrrole | Not directly from this precursor, but related sulfonamide chemistry is used in broader N-heterocycle synthesis. | Bifunctional Sulfilimines and Alkenes | nih.gov |

| Indole | Not directly from this precursor, but sulfonamide hybrids with indoles are common. | Sulfonamide and Indole moiety | chemrxiv.org |

Synthesis of Sulfur- and Selenium-Containing Heterocycles

The electrophilic bromomethyl group of this compound can also react with sulfur and selenium nucleophiles. This reaction can be the initial step in the synthesis of sulfur- and selenium-containing heterocycles. For example, reaction with a sulfide (B99878) or selenide (B1212193) source can introduce a new side chain containing these chalcogens. Subsequent cyclization reactions can then form the desired heterocyclic ring.

While direct examples starting from this compound are not extensively documented in readily available literature, the synthesis of various sulfur-containing heterocycles often involves the reaction of electrophilic carbon centers with sulfur nucleophiles. nih.govresearchgate.net For instance, the synthesis of thioflavones and thioaurones involves intramolecular reactions of sulfur-containing intermediates. researchgate.net

In the realm of selenium heterocycles, research has focused on synthesizing selenides bearing benzenesulfonamide moieties for their biological activity. nih.gov A common strategy involves generating a selenolate from a diselenide, which then reacts with an electrophile. nih.gov A molecule like this compound could serve as the electrophilic partner in such a reaction, leading to a precursor that could potentially undergo further cyclization to form a selenium-containing heterocycle fused to the benzenesulfonamide core.

Annulation and Fused Ring System Formation

Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of the synthetic utility of this compound. The intramolecular cyclization to form sultams is a prime example of an annulation reaction, where a five-membered heterocyclic ring is fused onto the benzene ring. clockss.org This process is often referred to as a "benzannulation" when a benzene ring is formed, but here it describes the fusion to a benzene ring.

The synthesis of fused sultams is a well-established field, with numerous methods developed to achieve this transformation. These methods often rely on precursors that are conceptually similar to or directly are 2-(halomethyl)benzenesulfonamides. The resulting fused bicyclic sultams are not only of interest for their biological properties but are also widely used as chiral auxiliaries in asymmetric synthesis. clockss.org

The formation of these fused systems can be achieved through various catalytic or base-mediated conditions that promote the intramolecular nucleophilic attack of the sulfonamide nitrogen onto the electrophilic benzylic carbon, displacing the bromide and closing the ring. This robust and predictable reaction pathway makes this compound a valuable starting material for creating complex, fused molecular architectures.

Intermediate for Pharmaceutical and Agrochemical Scaffolds

The benzenesulfonamide group is recognized as a privileged scaffold in medicinal chemistry and agrochemical design due to its favorable chemical properties and ability to interact with biological targets. nih.gov The compound this compound serves as a versatile starting material for accessing a variety of these important scaffolds. Its utility stems from the presence of two distinct reactive sites: the sulfonamide group (-SO₂NH₂) and the electrophilic bromomethyl group (-CH₂Br).

A primary application of this intermediate is in the synthesis of sultams, which are cyclic sulfonamides. Through intramolecular cyclization, where the sulfonamide nitrogen displaces the bromide, this compound can be converted into a six-membered sultam, specifically a derivative of 1,2-benzothiazine-1,1-dioxide. nih.govclockss.org These sultam scaffolds are of significant interest as they form the core of various biologically active molecules and have been used as chiral auxiliaries in asymmetric synthesis. nih.govclockss.orgresearchgate.net For instance, the related six-membered delta-sultams (3,4,5,6-dihydro-1,2-thiazine-1,1-dioxides) are constructed using methods like ring-closing metathesis to create diverse, enantiopure building blocks for drug discovery. nih.gov

In the realm of pharmaceuticals, benzenesulfonamide derivatives are integral to the development of novel therapeutics. For example, the benzenesulfonamide scaffold has been incorporated into molecules designed as anti-influenza agents and HIV-1 capsid inhibitors. In these syntheses, the bromomethyl handle of a related precursor can be exploited for nucleophilic substitution reactions, tethering the sulfonamide core to other complex fragments to build the final drug candidate.

For agrochemical applications, research has focused on creating novel herbicides based on the benzenesulfonamide structure. Studies have described the synthesis of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives designed for weed control. nih.gov The synthetic strategies employed demonstrate how the core benzenesulfonamide structure can be elaborated to produce candidates for agrochemical screening.

Table 1: Application of this compound as a Synthetic Intermediate

| Scaffold Type | Synthetic Transformation | Field of Application | Reference |

|---|---|---|---|

| Sultams (Cyclic Sulfonamides) | Intramolecular Cyclization | Pharmaceuticals / Chiral Auxiliaries | nih.govclockss.orgresearchgate.net |

| Substituted Benzenesulfonamides | Nucleophilic Substitution | Pharmaceuticals (e.g., Antivirals) | |

| Pyridinyl-benzenesulfonamides | Scaffold Elaboration | Agrochemicals (e.g., Herbicides) | nih.gov |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that incorporates structural features from each starting material. frontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. frontiersin.orgacs.org

While direct examples of this compound being used as a reactant in a named MCR like the Ugi or Passerini reaction are not prominent in the literature, its structural characteristics suggest significant potential for such applications. bas.bg The sulfonamide moiety (-SO₂NH₂) can serve as a key functional group in several MCRs. For instance, sulfonamides have been successfully employed as the amine component in Petasis-type reactions and as a nucleophilic component in three-component reactions with isocyanides and acetylenic esters to form ketenimine sulfonamide conjugates. acs.orgorganic-chemistry.org

The bifunctional nature of this compound makes it an intriguing candidate for the design of novel MCRs or for post-MCR modifications. A hypothetical MCR could be designed where the sulfonamide nitrogen participates in the primary reaction, such as in the Groebke-Blackburn-Bienaymé reaction, to form a heterocyclic core. frontiersin.org Subsequently, the still-intact bromomethyl group could be used as a reactive handle for a sequential, one-pot transformation, allowing for the introduction of additional diversity. This latent functionality provides a strategic advantage for building complex molecular libraries.

Table 2: Potential Roles of the this compound Scaffold in MCRs

| Reactive Group | Potential MCR Role | Example Reaction Type | Reference |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Nucleophilic Amine Component | Petasis Reaction, Ketenimine Synthesis | acs.orgorganic-chemistry.org |

| Sulfonamide (-SO₂NH₂) | Amine Component in Imine Formation | Groebke-Blackburn-Bienaymé Reaction | frontiersin.org |

| Bromomethyl (-CH₂Br) | Post-MCR Derivatization Handle | Sequential Alkylation/Cyclization | [N/A] |

Potential for "Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgresearchgate.netyoutube.com This reaction has become a powerful tool for linking molecular fragments in materials science and drug discovery.

This compound is an ideal precursor for creating a "clickable" benzenesulfonamide building block. The highly reactive bromomethyl group can be readily converted into an azide group (-CH₂N₃) through a simple nucleophilic substitution reaction with sodium azide. This transformation yields 2-(azidomethyl)benzenesulfonamide, a molecule primed for participation in CuAAC reactions.

Table 3: "Click Chemistry" Application Pathway

| Step | Reaction | Reagent | Product | Reference |

|---|---|---|---|---|

| 1. Activation | Azide Formation | Sodium Azide (NaN₃) | 2-(Azidomethyl)benzenesulfonamide | researchgate.net |

| 2. Click Reaction | CuAAC | Terminal Alkyne (R-C≡CH), Cu(I) Catalyst | 1-((Benzenesulfonamid-2-yl)methyl)-4-R-1H-1,2,3-triazole | organic-chemistry.orgyoutube.com |

Spectroscopic Characterization and Structural Elucidation in Research Context

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in mapping the chemical environment of atoms within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In proton NMR studies of 2-(Bromomethyl)benzenesulfonamide, distinct signals corresponding to the different types of protons are expected. The benzylic protons of the bromomethyl group (-CH₂Br) typically appear as a singlet in the chemical shift range of δ 4.3–4.5 ppm. The aromatic protons on the benzene (B151609) ring would present as a more complex multiplet pattern between δ 7.5 and 8.0 ppm, indicative of their coupling with each other. The protons of the sulfonamide group (-SO₂NH₂) are also identifiable in the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe a signal for the bromomethyl carbon and distinct signals for the aromatic carbons of the benzene ring, including the two carbons directly attached to the sulfonamide and bromomethyl groups, which would be influenced by the electronegativity of these substituents.

| ¹H NMR Spectroscopic Data |

| Assignment |

| Aromatic Protons |

| -CH₂Br Protons |

| -SO₂NH₂ Protons |

| ¹³C NMR Spectroscopic Data |

| Assignment |

| Aromatic Carbons |

| -CH₂Br Carbon |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The sulfonamide group is particularly distinctive, with N-H stretching vibrations appearing in the region of 3250–3350 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically found between 1350 and 1150 cm⁻¹. Additionally, C-H stretching and bending vibrations from the aromatic ring and the bromomethyl group would also be present.

| Infrared (IR) Spectroscopic Data |

| Functional Group |

| N-H Stretch (Sulfonamide) |

| S=O Asymmetric Stretch |

| S=O Symmetric Stretch |

| Aromatic C-H Stretch |

| C-Br Stretch |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound (C₇H₈BrNO₂S), the expected monoisotopic mass is approximately 249.9513 Da. HRMS analysis would aim to find a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that matches this calculated exact mass, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide further structural information, such as the loss of a bromine atom.

| High-Resolution Mass Spectrometry (HRMS) Data |

| Molecular Formula |

| C₇H₈BrNO₂S |

Crystallographic Analysis

While spectroscopic methods provide data on molecular connectivity, crystallographic techniques reveal the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be constructed, revealing the precise positions of each atom. For this compound, an X-ray crystal structure would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which dictate how the molecules pack in the crystal lattice. While specific crystallographic data for this compound is not widely published, related sulfonamide structures often exhibit planar sulfonamide moieties and intermolecular hydrogen bonding that contribute to the stability of the crystal packing.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. For this compound (C₇H₈BrNO₂S), a successful synthesis and purification would be confirmed if the experimental values are in close agreement with the calculated values.

| Elemental Analysis Data |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Bromine (Br) |

| Nitrogen (N) |

| Oxygen (O) |

| Sulfur (S) |

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies on Reactivity and Intermediates

Quantum chemical calculations offer a powerful lens to inspect the electronic properties and reaction pathways of 2-(bromomethyl)benzenesulfonamide. These methods are crucial for understanding the underlying principles governing its chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to understand the electronic structure of related benzenesulfonamide (B165840) derivatives. indexcopernicus.comtandfonline.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are instrumental in optimizing the molecular geometry of sulfonamides to their lowest energy state. nih.gov

For a molecule like this compound, DFT would be used to calculate key electronic parameters. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the electronegative oxygen and nitrogen atoms of the sulfonamide group, along with the bromine atom, would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential. nih.gov

Table 1: Representative Theoretical Descriptors for Substituted Benzenesulfonamides

| Descriptor | Typical Information Provided | Relevance to this compound |

| HOMO Energy | Electron-donating capacity | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Electron-accepting capacity | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | Charge distribution on each atom | Helps in understanding intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | 3D charge distribution | Identifies sites for electrophilic and nucleophilic attack. |

This table is a generalized representation based on computational studies of various benzenesulfonamide derivatives.

Exploration of Reaction Mechanisms and Transition States

Computational studies are invaluable for mapping out the potential reaction pathways of this compound and identifying the associated transition states. rsc.orgresearchgate.net For instance, in nucleophilic substitution reactions, a common reaction type for this compound due to the labile bromine atom, computational methods can help distinguish between different mechanisms, such as SN1 and SN2 pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. nih.gov This allows for the determination of activation barriers, which are crucial for predicting reaction rates and regioselectivity. For example, in reactions of benzenesulfonyl derivatives, DFT calculations have been used to elucidate whether a reaction proceeds through a concerted mechanism or a stepwise process involving discrete intermediates. nih.govresearchgate.net Such studies can reveal the intricate details of bond-forming and bond-breaking processes at the transition state.

Molecular Dynamics and Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, the methodology is extensively used to study the conformational landscape and dynamics of flexible molecules, including various sulfonamide-containing compounds. frontiersin.org MD simulations track the atomic movements of a molecule over time, providing insights into its flexibility, accessible conformations, and interactions with its environment. nih.gov

For this compound, MD simulations could reveal the rotational freedom around the C-S and C-C bonds, leading to different spatial arrangements of the bromomethyl and sulfonamide groups relative to the benzene (B151609) ring. This conformational flexibility can be critical in its interaction with biological targets or in determining its crystal packing. Analysis of the simulation trajectories can identify the most stable conformers and the energy barriers between them. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess the stability and flexibility of the molecule. frontiersin.org

Computational studies on the parent molecule, benzenesulfonamide, have shown the existence of different stable conformers. nih.gov Similar conformational analyses for this compound would be essential to fully characterize its structural properties.

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling plays a crucial role in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties.

For a class of compounds like substituted benzenesulfonamides, computational descriptors derived from their molecular structure can be used to build predictive models. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological in nature. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with enhanced properties.

For instance, the reactivity of the bromomethyl group is central to the chemistry of this compound. Computational models could be developed to correlate the electronic properties of the benzene ring, influenced by various substituents, with the reactivity of the C-Br bond. This would provide a rational basis for modulating the compound's reactivity for specific applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodology :

- Route 1 : React 4-methylbenzenesulfonamide with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C. Monitor bromination via TLC and purify by column chromatography .

- Route 2 : Utilize a nucleophilic substitution approach, where benzenesulfonamide derivatives are treated with bromomethylating agents (e.g., dibromomethane) in the presence of K₂CO₃ and dimethylacetamide (DMA) at room temperature .

- Optimization : Adjust solvent polarity (e.g., DMF vs. DMA) and base strength (K₂CO₃ vs. NaH) to improve yield. Characterize intermediates via ¹H NMR to confirm bromomethyl group incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodology :

- ¹H NMR : Identify the benzylic bromomethyl group (CH₂Br) as a singlet at ~4.3–4.5 ppm. Aromatic protons appear as a multiplet in 7.5–8.0 ppm .

- IR Spectroscopy : Confirm sulfonamide N–H stretching (3250–3350 cm⁻¹) and S=O symmetric/asymmetric vibrations (1150–1350 cm⁻¹) .

- Mass Spectrometry : Look for the molecular ion peak [M+H]⁺ at m/z 234 (C₇H₈BrNO₂S) and characteristic fragmentation patterns (e.g., loss of Br) .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the bromomethyl group .

- Safety Protocols : Use fume hoods for synthesis, wear nitrile gloves, and avoid contact with reducing agents (e.g., NaBH₄) to prevent unintended reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the bromomethyl group during nucleophilic substitution?

- Methodology :

- Solvent Effects : Compare reactivity in polar aprotic solvents (DMSO, DMF) versus non-polar solvents (THF). For example, DMSO enhances SN2 reactivity due to its high polarity .

- Leaving Group Stability : Use computational tools (DFT calculations) to assess the energy barrier for bromide displacement. Pair with experimental kinetics (e.g., HPLC monitoring) .

Q. How can this compound be incorporated into drug discovery pipelines, particularly for targeting enzyme inhibitors?

- Methodology :

- Fragment-Based Drug Design : Use the bromomethyl group for covalent bonding to cysteine residues in enzyme active sites (e.g., carbonic anhydrase inhibitors). Validate via X-ray crystallography .

- Click Chemistry : Functionalize the sulfonamide with alkyne groups for Huisgen cycloaddition with azide-tagged biomolecules .

Q. What experimental approaches assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodology :

- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC-MS/MS over 72 hours .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and moisture sensitivity .

Q. How does this compound perform in material science applications, such as polymer functionalization?

- Methodology :

- Radical Polymerization : Initiate grafting onto polystyrene backbones using AIBN. Confirm bromomethyl incorporation via FTIR and GPC .

- Surface Modification : Immobilize on gold nanoparticles (AuNPs) via thiol-bromomethyl coupling. Characterize using TEM and XPS .

Data Contradiction Analysis

Q. Why do reported yields for bromomethylation vary across literature, and how can reproducibility be improved?

- Critical Factors :

- Purity of Starting Material : Impurities in benzenesulfonamide derivatives (e.g., residual solvents) can inhibit bromination. Pre-purify via recrystallization .

- Radical Quenchers : Trace oxygen or moisture may terminate radical reactions. Use degassed solvents and Schlenk-line techniques .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.